1-Propylpiperidine-2-carboxamide
Overview
Description
1-Propylpiperidine-2-carboxamide, also known as ropivacaine, is a local anesthetic belonging to the amino amide group. It is primarily used for surgical and post-operative pain relief. This compound is known for its long-acting effects and reduced cardiotoxicity compared to other local anesthetics .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Propylpiperidine-2-carboxamide can be synthesized through various methods. One common approach involves the reaction of 2,6-dimethylaniline with 1-propylpiperidine-2-carboxylic acid chloride under basic conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the amide bond .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Propylpiperidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives of this compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amides or other derivatives.
Scientific Research Applications
1-Propylpiperidine-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a reference standard in analytical chemistry.
Biology: Employed in studies involving nerve block and pain management.
Medicine: Utilized as a local anesthetic in surgical procedures and for post-operative pain relief.
Industry: Applied in the formulation of pharmaceutical products and in the development of new anesthetic agents
Mechanism of Action
The primary mechanism of action of 1-Propylpiperidine-2-carboxamide involves the reversible blockade of sodium ion channels in nerve fibers. By preventing the inward movement of sodium ions, it inhibits the propagation of nerve impulses, leading to localized anesthesia. This compound specifically targets voltage-gated sodium channels, which are crucial for the initiation and conduction of nerve signals .
Comparison with Similar Compounds
Bupivacaine: Another long-acting local anesthetic with higher cardiotoxicity.
Lidocaine: A widely used local anesthetic with shorter duration of action.
Mepivacaine: Similar to lidocaine but with a slightly longer duration of action
Uniqueness: 1-Propylpiperidine-2-carboxamide stands out due to its lower cardiotoxicity and longer duration of action compared to other local anesthetics. Its unique structure, with a propyl group on the piperidine nitrogen atom, contributes to its distinct pharmacological properties .
Properties
IUPAC Name |
1-propylpiperidine-2-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c1-2-6-11-7-4-3-5-8(11)9(10)12/h8H,2-7H2,1H3,(H2,10,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFVPCZHHNKGMDS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCCC1C(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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